molecular formula C12H17N5S B12812125 Methiotriazamine CAS No. 90-07-3

Methiotriazamine

Cat. No.: B12812125
CAS No.: 90-07-3
M. Wt: 263.36 g/mol
InChI Key: GYXWUBHCYWWAOK-UHFFFAOYSA-N
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Description

Methiotriazamine (IUPAC name pending verification) is a triazine-derived compound hypothesized to contain a methylthio (-S-CH₃) functional group based on its nomenclature and structural analogs . These compounds typically exhibit herbicidal activity by inhibiting photosynthesis in plants . This compound may also share regulatory and toxicological profiles with related triazines, though further research is required to confirm its specific applications and mechanisms.

Properties

CAS No.

90-07-3

Molecular Formula

C12H17N5S

Molecular Weight

263.36 g/mol

IUPAC Name

6,6-dimethyl-1-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H17N5S/c1-12(2)16-10(13)15-11(14)17(12)8-4-6-9(18-3)7-5-8/h4-7H,1-3H3,(H4,13,14,15,16)

InChI Key

GYXWUBHCYWWAOK-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)SC)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methiotriazamine can be synthesized through a series of organic reactions. One common method involves the reaction of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine with 4-methylthiophenylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methiotriazamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methiotriazamine involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors, thereby disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to microbial cell membrane integrity and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key triazine derivatives and their properties compared to Methiotriazamine:

Compound CAS No. Molecular Formula Primary Use Key Functional Groups Toxicity (LD50, oral rat)
This compound Not available Presumed C₃H₅N₃S Research/Unconfirmed Methylthio, triazine ring Data unavailable
Ametryn 834-12-8 C₉H₁₇N₅S Herbicide (pre/post-emergence) Methylthio, ethyl, isopropyl 1,750 mg/kg
Atrazine 1912-24-9 C₈H₁₄ClN₅ Herbicide Chloro, ethylamino, isopropyl 3,090 mg/kg
Simazine 122-34-9 C₇H₁₂ClN₅ Herbicide Chloro, ethylamino, ethylamino >5,000 mg/kg
Key Observations:
  • Activity : Ametryn’s methylthio group enhances foliar absorption compared to chloro-substituted triazines, suggesting this compound may also exhibit dual root/foliar uptake if similarly structured .
  • Toxicity : Ametryn’s moderate LD50 (1,750 mg/kg) contrasts with simazine’s lower toxicity, highlighting the impact of substituents on safety profiles. This compound’s toxicity remains uncharacterized but warrants evaluation under frameworks like REACH or OECD guidelines .

Pharmacological and Regulatory Considerations

For instance:

  • IC50/EC50 : Critical for comparing herbicide efficacy; ametryn’s IC50 in photosynthesis inhibition is ~0.1 µM, whereas chloro-triazines require higher concentrations .
  • Regulatory Status : Methylthiotriazines like ametryn are classified under WHO Hazard Class III (slightly hazardous), requiring compliance with MARPOL and UNRTDG standards during transport .

Contrast with Non-Triazine Compounds

This compound differs significantly from non-triazine analogs like metonitazene hydrochloride (a benzimidazole-derived opioid) in both structure and application. Metonitazene’s nitro (-NO₂) and benzimidazole groups confer µ-opioid receptor affinity, whereas triazines typically target plant biochemical pathways . This underscores the diversity of sulfur-containing compounds in pharmacology versus agrochemistry.

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